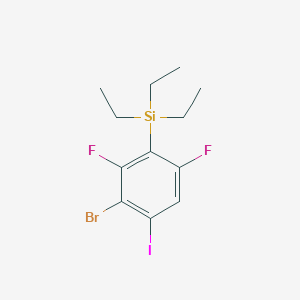
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- is a chemical compound with the molecular formula C12H16BrF2ISi . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- typically involves the reaction of a phenyl derivative with triethylsilane under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- involves its interaction with various molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- can be compared with other similar compounds such as:
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Silane, (3-bromo-1-propynyl)triethyl-: This compound contains a propynyl group instead of the difluoro-iodophenyl group.
Triethyl (trifluoromethyl)silane: This compound has a trifluoromethyl group instead of the difluoro-iodophenyl group.
The uniqueness of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- lies in its specific substitution pattern and the presence of multiple halogen atoms, which can influence its reactivity and applications.
Properties
CAS No. |
651027-11-1 |
|---|---|
Molecular Formula |
C12H16BrF2ISi |
Molecular Weight |
433.15 g/mol |
IUPAC Name |
(3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-8(14)7-9(16)10(13)11(12)15/h7H,4-6H2,1-3H3 |
InChI Key |
MQGOXPOOIOMNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)I)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















